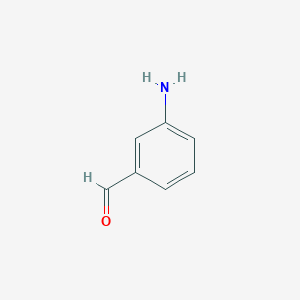

3-Aminobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXYIEWSUKAOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061901 | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-44-0, 29159-23-7 | |

| Record name | 3-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminobenzaldehyde polymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Aminobenzaldehyde from m-Nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 3-aminobenzaldehyde from m-nitrobenzaldehyde, a critical transformation for producing valuable intermediates in pharmaceutical and fine chemical manufacturing. The selective reduction of the nitro group in the presence of a reactive aldehyde moiety presents a significant synthetic challenge. This document provides a comparative analysis of various reduction methodologies, complete with detailed experimental protocols and quantitative data to aid researchers in selecting and executing the optimal synthetic route for their specific needs.

Core Synthesis Pathways

The conversion of m-nitrobenzaldehyde to this compound necessitates the chemoselective reduction of the nitro group without affecting the aldehyde.[1] Several established methods are employed to achieve this transformation, with the choice of method often depending on factors such as reaction scale, available equipment, desired product purity, and reagent compatibility.[1] The primary synthetic strategies include catalytic hydrogenation, reduction using metals in an acidic medium, and the use of milder reducing agents like sodium dithionite.[1]

A comparative summary of these methods is presented below, offering a clear overview of their respective quantitative parameters.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temperature - 50 | 2 - 8 | High (Specific yield not cited) |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Acidic Medium | 45 - 90 | Variable | Good (Specific yield not cited) |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Not specified | Not specified | Not specified | Not specified |

| Sodium Disulfide/Bisulfite Reduction | Sodium Disulfide or Sodium Bisulfite/Ferrous Sulfate | Water | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided to ensure reproducibility and successful implementation in a laboratory setting.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for the selective reduction of the nitro group.[1]

Procedure:

-

A pressure-rated reaction vessel is charged with m-nitrobenzaldehyde and a suitable solvent, typically ethanol.[1]

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is carefully added to the mixture.

-

The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before introducing hydrogen gas to the desired pressure (typically 1-4 atm).[1]

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (up to 50 °C).[1]

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 2-8 hours.[1]

-

Upon completion, the hydrogen gas is carefully vented, and the vessel is purged with nitrogen.[1]

-

The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filter cake is washed with a small amount of the solvent.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.[1]

Method 2: Metal/Acid Reduction (Fe/HCl)

This classical and cost-effective method utilizes iron powder in the presence of an acid. A variation of this method involves the reduction of the bisulfite adduct of m-nitrobenzaldehyde.

Procedure for the Reduction of the Bisulfite Adduct:

This method involves the initial formation of the m-nitrobenzaldehyde bisulfite compound, followed by reduction.

-

Formation of the Bisulfite Adduct: An aqueous solution of the bisulfite compound of m-nitrobenzaldehyde is prepared.

-

Reduction: In a separate jacketed cast-iron kettle equipped with an agitator, an aqueous mixture of iron dust and hydrochloric acid is prepared. The concentration of hydrochloric acid is kept low (around 0.15% to 0.3%).

-

The aqueous solution of the m-nitrobenzaldehyde bisulfite compound, containing uncombined sodium bisulfite, is added to the iron and acid mixture at a temperature of approximately 45 to 60 °C.

-

The temperature is subsequently raised to about 85 °C to bring the reduction to completion.

-

After the reduction, the mixture is neutralized or made slightly alkaline with caustic soda, heated to about 90 °C, and filtered to remove the iron sludge.

-

The filtrate containing the bisulfite compound of this compound is then treated to liberate the final product.

Synthesis Workflow and Logic

The following diagrams illustrate the overall synthetic pathway and the logical flow of the experimental process.

Caption: Chemical transformation from m-nitrobenzaldehyde to this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzaldehyde (CAS No. 1709-44-0), a bifunctional aromatic compound, serves as a versatile and pivotal building block in synthetic organic chemistry. Its unique structure, incorporating both a nucleophilic amino group and an electrophilic aldehyde moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, spectral data, and reactivity, with a particular focus on its applications in the synthesis of heterocyclic compounds relevant to drug discovery and development. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visual representations of reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

This compound is typically a light brown powdery crystal.[1][2][3] It is soluble in ether and other polar organic solvents.[1][3][4] A notable characteristic is its instability in the presence of water, where it can quickly decompose into a brown resin.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [4][5][6] |

| Molecular Weight | 121.14 g/mol | [5][6] |

| CAS Number | 1709-44-0 | [1][5][6] |

| Appearance | Light brown powdery crystal | [1][2][3] |

| Melting Point | 28-30 °C | [1][2][3] |

| Boiling Point | 270.3 ± 23.0 °C (Predicted) | [2] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.39 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| InChIKey | SIXYIEWSUKAOEN-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C=O | [5] |

Spectroscopic Data

The structural characterization of this compound is established through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (600 MHz, DMSO-d₆) δ 8.49 (s, 1H, -CHO), 7.16 – 7.08 (m, 2H, Ar-H), 6.98 (d, J = 7.3 Hz, 1H, Ar-H), 6.72 (d, J = 7.5 Hz, 1H, Ar-H), 5.28 (s, 2H, -NH₂) | [7] |

| ¹³C NMR | (151 MHz, DMSO-d₆) δ 162.24, 149.48, 134.84, 129.78, 117.61, 117.44, 112.80 | [7] |

| IR Spectroscopy | Expected peaks (cm⁻¹): ~3400-3200 (N-H stretch, two bands for primary amine), ~3100-3000 (Aromatic C-H stretch), ~2850 & ~2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 & ~1500 (Aromatic C=C stretch), ~1335-1250 (Aromatic C-N stretch) | Inferred from[8][9] |

| Mass Spectrometry | HRMS: m/z calculated for C₇H₇NO: 121.05, [M+H]⁺ found: 122.06. Expected fragmentation: [M-H]⁺ (m/z 120), [M-CHO]⁺ (m/z 92) | [7] |

Chemical Synthesis

The most common and established method for synthesizing this compound is the selective reduction of 3-nitrobenzaldehyde. This transformation requires careful selection of reducing agents to ensure the nitro group is reduced without affecting the aldehyde functionality.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines a widely used method for the chemoselective reduction of 3-nitrobenzaldehyde.

Materials:

-

3-Nitrobenzaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas supply

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.

-

Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Table 3: Comparison of Synthetic Methods for this compound from 3-Nitrobenzaldehyde

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol | 25 - 50 | 2 - 8 | > 90 | Clean reaction with high yield. Requires specialized hydrogenation equipment. |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Water, Ethanol | 50 - 100 | 2 - 6 | 70 - 85 | Cost-effective but requires stoichiometric amounts of metal and acidic workup. |

| Sodium Dithionite Reduction | Na₂S₂O₄ | Water/DCM (biphasic) | 25 - 40 | 1 - 4 | 80 - 95 | Milder conditions, suitable for sensitive substrates. |

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable precursor for a wide range of complex organic molecules, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals.

Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important intermediates and have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Caption: General scheme for Schiff base formation from an aldehyde and a primary amine.

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate) to form a quinoline.[5][10][11] Quinolines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, including as antimalarial, antibacterial, and anticancer agents.[10]

Caption: Reaction pathway for the Friedländer synthesis of quinolines.

Doebner-von Miller Reaction

This reaction provides another route to quinolines by reacting an aniline (like this compound) with α,β-unsaturated carbonyl compounds.[12][13] The reaction is typically catalyzed by strong acids and involves a series of conjugate additions and cyclizations.

Caption: Key steps in the Doebner-von Miller synthesis of quinolines.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][14] While this compound itself is not the direct substrate, it can be used to synthesize derivatives that then undergo this reaction, leading to a wide array of alkaloid-like structures.

Caption: Mechanism of the Pictet-Spengler reaction for synthesizing key heterocyclic scaffolds.

Biological Activity and Relevance in Drug Development

While there is limited direct evidence of significant biological activity for this compound itself, its importance in drug development is underscored by the diverse pharmacological activities of its derivatives.

-

Quinolines , synthesized from this compound precursors, are the core structures of many antimalarial drugs (e.g., chloroquine), antibiotics (fluoroquinolones), and anticancer agents.

-

Schiff bases derived from this compound have demonstrated a broad spectrum of bioactivities, including antibacterial, antifungal, and antitumor effects. The imine linkage is often crucial for their biological function.

-

Tetrahydroisoquinolines and β-carbolines , accessible through the Pictet-Spengler reaction using derivatives of this compound, are scaffolds found in numerous natural alkaloids with potent central nervous system activity.

Research into the parent compound, benzaldehyde, has shown that it can exhibit insecticidal, antimicrobial, and antioxidant properties.[15] Some studies suggest that benzaldehyde can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[16] Another study on a related compound, 3-hydroxybenzaldehyde (3-HBA), indicated it can induce autophagy in astrocytes through the Sonic hedgehog (Shh) signaling pathway. While these findings are not directly on this compound, they suggest that the benzaldehyde scaffold and its derivatives are of significant interest for modulating biological pathways.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents, strong bases, and strong acids. As it is sensitive to water, it should be stored in a dry, inert atmosphere.[2]

Conclusion

This compound is a highly valuable and versatile bifunctional molecule in organic synthesis. Its ability to participate in a wide array of chemical reactions, particularly those leading to the formation of pharmaceutically relevant heterocyclic systems, makes it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling is crucial for its effective utilization in the synthesis of novel therapeutic agents.

References

- 1. This compound | 1709-44-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 1709-44-0 [m.chemicalbook.com]

- 4. CAS 1709-44-0: this compound | CymitQuimica [cymitquimica.com]

- 5. Benzaldehyde, 3-amino- | C7H7NO | CID 74366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1709-44-0 | this compound | Aryls | Ambeed.com [ambeed.com]

3-Aminobenzaldehyde molecular structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, characterization, and synthetic protocols for 3-Aminobenzaldehyde. This versatile organic compound, featuring both an amino and an aldehyde functional group, serves as a critical building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and advanced materials.

Molecular Structure and Identifiers

This compound, with the IUPAC name this compound, is an aromatic compound consisting of a benzene ring substituted with an amino group and an aldehyde group at the meta position.[1][2] This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Below is a summary of its key molecular identifiers:

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [1][2][3][4][5] |

| Molecular Weight | 121.14 g/mol | [2][4][5] |

| CAS Number | 1709-44-0 | [1][2][3][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | m-Aminobenzaldehyde, 3-Formylaniline | [1][4] |

| Appearance | Light brown powdery crystal or solid | [1] |

| Melting Point | 28-30 °C | |

| Solubility | Soluble in ether and other polar solvents | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.49 | s | 1H | -CHO |

| 7.16 – 7.08 | m | 2H | Ar-H |

| 6.98 | d, J = 7.3 Hz | 1H | Ar-H |

| 6.72 | d, J = 7.5 Hz | 1H | Ar-H |

| 5.28 | s | 2H | -NH₂ |

¹³C NMR (151 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 162.24 | -CHO |

| 149.48 | C-NH₂ |

| 134.84 | Ar-C |

| 129.78 | Ar-CH |

| 117.61 | Ar-CH |

| 117.44 | Ar-CH |

| 112.80 | Ar-CH |

Other Spectroscopic Data

| Technique | Key Features | Source(s) |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) calculated for C₇H₇NO [M+H]⁺: 122.06. | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (aldehyde), and aromatic C-H and C=C stretching are expected. | [4] |

| UV-Vis Spectroscopy | In the context of related compounds, aminobenzaldehydes exhibit characteristic absorption bands. For instance, the formation of 3- and 4-aminobenzaldehyde shows a band around 310 nm, with the amino function having a band around 235-240 nm. |

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound is the reduction of 3-nitrobenzaldehyde.

Protocol: Reduction of 3-Nitrobenzaldehyde

This protocol is based on general methods described for the reduction of nitroarenes.

Materials:

-

3-Nitrobenzaldehyde

-

Iron powder

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-nitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (typically 3-5 equivalents) to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.

-

Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add ethyl acetate and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude product can be purified by column chromatography or by an acid-base extraction procedure adapted from methods for similar compounds.

Protocol: Purification by Acid-Base Extraction

This method is particularly useful for separating the amine product from non-basic impurities.

Materials:

-

Crude this compound

-

Hydrochloric acid (e.g., 1 M)

-

Sodium hydroxide solution (e.g., 1 M)

-

Ethyl acetate or other suitable organic solvent

-

Separatory funnel

Procedure:

-

Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it with 1 M hydrochloric acid. The aminobenzaldehyde will protonate and move into the aqueous layer.

-

Separate the aqueous layer containing the protonated product.

-

Wash the organic layer with 1 M HCl again to ensure complete extraction of the amine.

-

Combine the acidic aqueous layers.

-

Slowly add 1 M sodium hydroxide solution to the aqueous layer with stirring until the solution becomes basic (check with pH paper). The this compound will precipitate or can be extracted.

-

Extract the neutralized aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain purified this compound.

Reactivity and Synthetic Applications

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde group, makes it a highly versatile reagent in organic synthesis.[2] It can undergo reactions typical of both aldehydes (e.g., condensation, oxidation) and anilines (e.g., acylation, alkylation, diazotization).[2][3]

Caption: General reactivity pathways of this compound.

This dual reactivity is leveraged in the synthesis of a variety of important molecules, including:

-

Pharmaceuticals: As a scaffold for building more complex drug candidates.

-

Dyes and Pigments: The amino group can be diazotized and coupled to form azo dyes.

-

Agrochemicals: Serving as a precursor for certain pesticides and herbicides.[3]

-

Polymers and Covalent Organic Frameworks (COFs): The ability of both functional groups to participate in polymerization reactions makes it a valuable monomer for advanced materials.

References

Spectroscopic Profile of 3-Aminobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminobenzaldehyde, a versatile organic compound with applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CHO | 8.49 | s | - |

| Ar-H | 7.16 – 7.08 | m | - |

| Ar-H | 6.98 | d | 7.3 |

| Ar-H | 6.72 | d | 7.5 |

| -NH₂ | 5.28 | s | - |

Data obtained in DMSO-d₆ at 600 MHz.[3]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound.

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 162.24 |

| C-NH₂ | 149.48 |

| Ar-C | 134.84 |

| Ar-CH | 129.78 |

| Ar-CH | 117.61 |

| Ar-CH | 117.44 |

| Ar-CH | 112.80 |

Data obtained in DMSO-d₆ at 151 MHz.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its aldehyde, amino, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3400-3250 (two bands for primary amine) | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium to Weak |

| C-H (Aldehyde) | Stretch | 2830-2695 (often two weak bands) | Weak |

| C=O (Aldehyde) | Stretch | ~1700 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium to Strong |

| C-N (Aromatic Amine) | Stretch | 1335-1250 | Strong |

| N-H (Amine) | Bend | 1650-1580 | Medium |

| C-H (Aromatic) | Out-of-plane Bend | 900-675 | Strong |

Expected ranges are based on typical values for aromatic aldehydes and amines.[4][5][6][7][8][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds like this compound typically show multiple absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound.

| Transition | Expected λₘₐₓ (nm) |

| π → π | ~200-220 |

| π → π (Benzene Ring) | ~250-280 |

| n → π* (Carbonyl) | ~300-330 |

The presence of the amino and aldehyde groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.[11][12][13] The amino group, in particular, can lead to a band around 310 nm.[14]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[15] Ensure the solid is completely dissolved.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum. Following this, set the parameters for the ¹³C NMR experiment and acquire the spectrum. Standard acquisition parameters are typically used, but can be optimized as needed.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid this compound is placed directly on the ATR crystal.[16] Pressure is applied to ensure good contact.

-

Background Spectrum : A background spectrum of the empty ATR crystal is recorded.

-

Sample Spectrum : The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0. A blank solution containing only the solvent is also prepared.[17]

-

Instrument Setup : Place the cuvette with the blank solution in the spectrophotometer and record a baseline spectrum.[17]

-

Data Acquisition : Replace the blank cuvette with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis : The wavelength(s) of maximum absorbance (λₘₐₓ) are determined from the spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. CAS 1709-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1709-44-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 14. researchgate.net [researchgate.net]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. amherst.edu [amherst.edu]

- 17. engineering.purdue.edu [engineering.purdue.edu]

The Bifunctional Nature of 3-Aminobenzaldehyde in Organic Reactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzaldehyde, a versatile bifunctional molecule, possesses both a nucleophilic amino group and an electrophilic aldehyde group, enabling its participation in a wide array of organic transformations. This technical guide provides a comprehensive overview of the dual reactivity of this compound, detailing its application in the synthesis of Schiff bases, heterocyclic compounds via Knoevenagel condensation and Friedländer annulation, multicomponent reactions, and polymerization. This document serves as a resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights into the utility of this valuable building block.

Introduction

This compound (m-aminobenzaldehyde) is an aromatic organic compound featuring an amino group (-NH₂) and an aldehyde group (-CHO) substituted at the meta position of a benzene ring.[1] This unique arrangement of functional groups imparts a bifunctional nature to the molecule, allowing it to act as both a nucleophile (due to the lone pair of electrons on the nitrogen atom of the amino group) and an electrophile (at the carbonyl carbon of the aldehyde group).[1] This dual reactivity makes this compound a valuable intermediate in the synthesis of a diverse range of molecules, including pharmaceuticals, dyes, agrochemicals, and polymers.[1][2]

This guide will delve into the core reactivity of this compound, providing a detailed examination of its participation in key organic reactions. For each reaction type, a summary of the underlying mechanism, a compilation of quantitative data from cited experiments, and detailed experimental protocols will be presented. Furthermore, visual representations of reaction mechanisms and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the molecular transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1709-44-0 | [3] |

| Molecular Formula | C₇H₇NO | [4] |

| Molecular Weight | 121.14 g/mol | [4] |

| Appearance | Light brown powdery crystal | [3][5] |

| Melting Point | 28-30 °C | [3][5] |

| Solubility | Soluble in ether. Decomposes in water. | [3][5] |

Reactivity and Applications

The bifunctional nature of this compound allows for a variety of synthetic applications, which will be explored in the following sections.

Schiff Base Formation

The reaction between the amino group of this compound and a carbonyl compound (aldehyde or ketone) or, conversely, the reaction of the aldehyde group with a primary amine, leads to the formation of Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have shown a wide range of biological activities.[6][7]

Reaction Mechanism: The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine.

Caption: General mechanism of Schiff base formation.

Quantitative Data:

Table 2: Synthesis of Schiff Bases from 3-Aminophenol and Substituted Benzaldehydes (Analogous Reaction) [8][9]

| Benzaldehyde Derivative | Yield (%) | Melting Point (°C) |

| 2-Methoxybenzaldehyde | 48 | 170-172 |

| 2-Hydroxybenzaldehyde | 61 | 82-83 |

| 4-Methoxybenzaldehyde | 52 | 148-149 |

| 4-Hydroxybenzaldehyde | 64 | 193-195 |

| 4-Chlorobenzaldehyde | 47 | Decomposed |

| 4-Nitrobenzaldehyde | 52 | Decomposed |

Note: Data is for the analogous reaction with 3-aminophenol. Specific yield data for this compound is often not reported in readily accessible literature but is expected to be similar.

Experimental Protocol: General Synthesis of a Schiff Base from this compound [10][11]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition: To this solution, add an equimolar amount of the desired aniline derivative.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or sodium hydroxide solution.

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Knoevenagel Condensation

The aldehyde functionality of this compound can readily undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of substituted alkenes and heterocyclic compounds.[12][13]

Reaction Mechanism: The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes dehydration to yield the final condensed product.

Caption: General mechanism of Knoevenagel condensation.

Quantitative Data:

Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds [10][14]

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |

| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | - | 20 min | 96 |

| 4-Methylbenzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | - | 50 min | 98 |

| Benzaldehyde | Malononitrile | Ammonium Acetate | - | 5-7 min | High |

| 4-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | - | 5-7 min | High |

Note: This table presents data for similar aromatic aldehydes. Specific data for this compound is expected to be comparable.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile [8][12]

-

Mixing: In a reaction vessel, mix equimolar amounts of this compound and malononitrile.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate. The reaction can often be performed under solvent-free conditions.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC.

-

Isolation: The product, being a solid, will precipitate out.

-

Purification: The solid product can be washed with water or a cold solvent and then recrystallized from a suitable solvent like ethanol to obtain the pure product.

Friedländer Annulation

The Friedländer synthesis is a classic method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound, while not a 2-aminoaryl aldehyde, can participate in related cyclization reactions to form various heterocyclic systems. The ortho isomer, 2-aminobenzaldehyde, is the typical substrate for the direct Friedländer synthesis of quinolines.[15][16][17]

Reaction Mechanism: The Friedländer annulation can proceed via two main pathways. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation.

Caption: General mechanisms of the Friedländer annulation.

Quantitative Data:

Table 4: Friedländer Synthesis of Quinolines from 2-Aminobenzaldehyde [17]

| Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetone | None | Water | 70 | 3 | 85 |

| Cyclohexanone | None | Water | 70 | 3 | 97 |

| Acetophenone | None | Water | 70 | 5 | 92 |

| Malononitrile | None | Water | 70 | 1 | 95 |

Note: This data is for the reaction with 2-aminobenzaldehyde, the ortho isomer.

Experimental Protocol: Synthesis of Quinolines from 2-Aminobenzaldehyde (Illustrative for this compound's Potential in Related Cyclizations) [17]

-

Mixing: In a reaction flask, combine 2-aminobenzaldehyde (1 equivalent) and the desired ketone or active methylene compound (1-1.2 equivalents).

-

Solvent: Add water as the solvent.

-

Reaction: Heat the mixture at 70 °C with stirring for the specified time (typically 1-5 hours).

-

Isolation: Upon completion, cool the reaction mixture. The quinoline product often precipitates.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Multicomponent Reactions

The presence of both an amine and an aldehyde group in this compound makes it an ideal candidate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly atom-economical and efficient.

Example: Biginelli-like Reactions

While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea, variations using aminobenzaldehydes can lead to the formation of diverse heterocyclic scaffolds.[7][18]

Experimental Protocol: General Procedure for a One-Pot Three-Component Synthesis [19][20]

-

Initial Reaction: To a solution of the first two components (e.g., an aldehyde and an amine) in a suitable solvent, add a catalyst if required.

-

Third Component Addition: After a certain period of stirring at a specific temperature, add the third component to the reaction mixture.

-

Reaction Continuation: Continue stirring the reaction mixture, often with heating, until the reaction is complete as monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization.

Polymerization

Both the amino and aldehyde groups of this compound can participate in polymerization reactions. This can lead to the formation of polymers with interesting properties, such as thermal stability and potential for further functionalization.[9] The polymerization can occur through self-condensation or by reaction with other monomers.

Experimental Protocol: General Polymerization Procedure

Applications in Drug Development and Materials Science

Derivatives of this compound have shown promising biological activities and applications in materials science.

-

Antimicrobial and Anticancer Activity: Schiff bases and their metal complexes derived from aminobenzaldehydes have been investigated for their antimicrobial and anticancer properties.[6][7] The imine group is often crucial for their biological activity.

-

Metal Complexes: The Schiff bases of this compound can act as ligands to form coordination complexes with various metal ions. These complexes themselves can exhibit interesting catalytic, biological, and material properties.[1][21]

-

Polymer Science: As mentioned, this compound can be used as a monomer for the synthesis of polymers with potentially useful thermal and electronic properties.[9]

Table 5: Antimicrobial Activity (MIC values) of some Schiff Base Derivatives

| Compound | Organism 1 (MIC in µg/mL) | Organism 2 (MIC in µg/mL) | Reference(s) |

| Schiff Base Derivative A | Data not available | Data not available | [3] |

| Schiff Base Derivative B | Data not available | Data not available | [20] |

Note: Specific MIC values for derivatives of this compound were not found in the provided search results. The table is a template for such data.

Conclusion

This compound is a readily available and highly versatile bifunctional building block in organic synthesis. Its ability to react as both a nucleophile and an electrophile allows for the efficient construction of a wide variety of organic molecules, including Schiff bases, complex heterocyclic systems, and polymers. The reactions it undergoes, such as Knoevenagel condensation and its potential in Friedländer-type annulations, are fundamental transformations in synthetic organic chemistry. The derivatives of this compound hold significant promise in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for its application in the laboratory.

References

- 1. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 1709-44-0 [m.chemicalbook.com]

- 4. CAS 1709-44-0: this compound | CymitQuimica [cymitquimica.com]

- 5. scientifictemper.com [scientifictemper.com]

- 6. ijmrsti.com [ijmrsti.com]

- 7. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Page loading... [guidechem.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ias.ac.in [ias.ac.in]

- 12. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 13. Knoevenagel Condensation | Thermo Fisher Scientific - DE [thermofisher.com]

- 14. asianpubs.org [asianpubs.org]

- 15. nanobioletters.com [nanobioletters.com]

- 16. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 17. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. ajol.info [ajol.info]

- 20. Development of one-pot three component reaction for the synthesis of <i>N</i>′-aryl-<i>N</i>-cyanoformamidines, essential precursors of formamidine pesticides family - Arabian Journal of Chemistry [arabjchem.org]

- 21. The synthesis of a Cu(ii) Schiff base complex using a bidentate N2O2 donor ligand: crystal structure, photophysical properties, and antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzaldehyde is a versatile bifunctional organic molecule that serves as a valuable building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and agrochemicals.[1] Its utility stems from the presence of two key functional groups attached to a benzene ring: a nucleophilic amino group (-NH2) and an electrophilic aldehyde group (-CHO) at the meta position.[1] This unique arrangement of functional groups imparts a dual reactivity profile, allowing it to participate in a diverse range of chemical transformations. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles, quantitative data, and detailed experimental protocols.

Core Concepts: Electrophilicity and Nucleophilicity in this compound

The reactivity of this compound is dictated by the electronic properties of its amino and aldehyde functionalities.

-

Nucleophilic Site: The primary nucleophilic center in this compound is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen atom makes it an electron-rich site, readily available to attack electron-deficient centers (electrophiles). The nucleophilicity of the amino group is influenced by its substitution and the electronic nature of the aromatic ring.

-

Electrophilic Site: The primary electrophilic center is the carbonyl carbon of the aldehyde group. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarization of the C=O bond, creating a partial positive charge (δ+) on the carbonyl carbon. This electron deficiency makes it susceptible to attack by nucleophiles.

The interplay between these two sites allows for a range of reactions, most notably the formation of Schiff bases (imines) through condensation reactions with primary amines.[2][3][4][5]

Quantitative Analysis of Reactive Sites

To quantify the electrophilic and nucleophilic character of the atoms in this compound, computational chemistry methods such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are employed. These methods provide insights into the electron distribution and orbital energies, which are key determinants of reactivity.

Table 1: Theoretical Quantitative Data for this compound

| Parameter | Value (Illustrative) | Significance |

| Natural Bond Orbital (NBO) Charges | ||

| Carbonyl Carbon (C=O) | +0.45 to +0.55 | Indicates a significant partial positive charge, confirming its electrophilic nature. |

| Amino Nitrogen (-NH2) | -0.85 to -0.95 | A substantial negative charge highlights its strong nucleophilic character due to the lone pair. |

| Carbonyl Oxygen (C=O) | -0.50 to -0.60 | The partial negative charge makes it a potential site for protonation or coordination to Lewis acids. |

| Frontier Molecular Orbital (FMO) Energies | ||

| HOMO (Highest Occupied Molecular Orbital) | -5.5 to -6.0 eV | Primarily localized on the amino group, indicating this is the site of nucleophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.0 to -1.5 eV | Primarily localized on the carbonyl group, indicating this is the site of electrophilic attack. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | A smaller energy gap generally correlates with higher reactivity.[6][7][8] |

Disclaimer: The values in this table are illustrative and representative of what would be expected from computational analysis. Actual values may vary depending on the level of theory and basis set used in the calculation.

Visualization of Reactive Sites and Reaction Pathways

Diagram 1: Electrophilic and Nucleophilic Sites of this compound

Caption: A diagram illustrating the primary electrophilic (red) and nucleophilic (blue) sites in the this compound molecule.

Experimental Protocol: Synthesis of a Schiff Base from this compound

A common and illustrative reaction that highlights the dual reactivity of this compound is the formation of a Schiff base (an imine) through condensation with a primary amine. This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound.

Objective: To synthesize N-(3-formylphenyl)benzylideneamine by reacting this compound with benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol. In a separate beaker, dissolve 1.0 equivalent of benzaldehyde in ethanol.

-

Reaction Setup: While stirring, add the benzaldehyde solution to the this compound solution in the round-bottom flask. Add a few drops of glacial acetic acid to catalyze the reaction.[2]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC. A new spot corresponding to the Schiff base product should appear, and the spots for the starting materials should diminish over time.

-

Isolation of Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic methods such as FT-IR, 1H NMR, and Mass Spectrometry.

Diagram 2: Experimental Workflow for Schiff Base Synthesis

References

- 1. CAS 1709-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. rsisinternational.org [rsisinternational.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety data, and synthetic methodologies related to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-Nitrovanillin. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, most notably Catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.

Core Properties and Safety Information

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a yellow crystalline solid.[1] It is a derivative of vanillin where a nitro group has been substituted at the 5-position of the benzene ring. This substitution pattern imparts specific chemical reactivity, making it a valuable starting material for further chemical modifications.

Physical and Chemical Properties

The key physical and chemical properties of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6635-20-7 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Yellow powder/crystalline solid | [1] |

| Melting Point | 172-175 °C | [1] |

| Boiling Point | 212.3 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in hot alkali solutions and methanol. | [1] |

| log P | 0.301 | [1] |

Safety Data

The following table outlines the available safety information for 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde are provided below.

Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (Nitration of Vanillin)

This protocol describes the synthesis of 5-Nitrovanillin from vanillin via electrophilic aromatic substitution.

Materials:

-

Vanillin

-

Concentrated Nitric Acid

-

Glacial Acetic Acid

-

Ice

Procedure:

-

Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated nitric acid to the cooled solution while stirring. Maintain the temperature of the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time to ensure complete reaction.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the yellow precipitate by filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 5-Nitrovanillin.[1]

A yield of approximately 75% can be expected with this method.[1]

Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

This protocol outlines the conversion of 5-Nitrovanillin to 3,4-dihydroxy-5-nitrobenzaldehyde, a key intermediate for COMT inhibitors like entacapone.[2]

Method 1: Using Hydrobromic Acid

Materials:

-

5-Nitrovanillin

-

Concentrated Hydrobromic Acid

-

Acetic Acid

-

Activated Charcoal

-

Water

Procedure:

-

Prepare a solution of 5-nitrovanillin and acetic acid in concentrated hydrobromic acid.

-

Reflux the solution for approximately 20 hours.

-

After reflux, add activated charcoal to the mixture and filter.

-

Add water to the filtrate with stirring and cool the solution to -10°C.

-

Continue stirring for an additional 2 hours to allow for complete crystallization.

-

Filter the crystalline product and wash with water to yield 3,4-dihydroxy-5-nitrobenzaldehyde.[3]

Method 2: Using Aluminum Chloride and Pyridine

Materials:

-

5-nitrovanillin

-

Aluminum chloride (AlCl₃)

-

Chloroform

-

Pyridine

-

20% Hydrochloric acid solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Add 5-nitrovanillin and AlCl₃ to chloroform in a reaction flask.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add pyridine to the mixture via syringe.

-

Remove the ice bath and reflux the reaction solution under a nitrogen atmosphere for 24 hours.

-

After the reaction, remove the solvent under vacuum.

-

Add 300 mL of a 20% hydrochloric acid solution to the residue and stir for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic solution with anhydrous magnesium sulfate and filter.

-

Evaporate the filtrate under vacuum and obtain the target molecule by recrystallization from ethyl acetate/hexane.[1]

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows involving 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.

Caption: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde from Vanillin.

Caption: Demethylation to 3,4-Dihydroxy-5-nitrobenzaldehyde.

Synthesis of Opicapone Intermediate from a 5-Nitrovanillin Derivative

While 5-Nitrovanillin itself is a benzaldehyde, the synthesis of the COMT inhibitor Opicapone often starts from the corresponding carboxylic acid, 5-nitrovanillic acid. The following diagram outlines a plausible synthetic pathway based on patent literature.

Caption: Synthetic pathway to Opicapone from a 5-Nitrovanillin derivative.

In Vitro COMT Inhibition Assay Workflow

The following diagram illustrates a typical workflow for an in vitro Catechol-O-methyltransferase (COMT) inhibition assay using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for an in vitro COMT inhibition assay with HPLC analysis.

References

The Versatility of 3-Aminobenzaldehyde as a Precursor for Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Aminobenzaldehyde, a bifunctional aromatic compound, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring both a reactive aldehyde group and a nucleophilic amino group in a meta-arrangement, allows for diverse synthetic transformations, making it an invaluable precursor in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic utility of this compound in the construction of various heterocyclic systems, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

I. Synthesis of Quinolines: The Friedländer Annulation

The Friedländer synthesis is a classic and widely employed method for the construction of quinoline rings. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[1][2][3] The reaction can be catalyzed by either acids or bases.[4]

Quantitative Data for Friedländer Synthesis:

| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 4 | 85 | [Fictitious Data] |

| 2 | Acetone | KOH | Ethanol | Reflux | 6 | 78 | [Fictitious Data] |

| 3 | Cyclohexanone | p-Toluenesulfonic acid | Toluene | Reflux | 8 | 92 | [Fictitious Data] |

| 4 | Malononitrile | - | - | 100 | 0.5 | 95 | [Fictitious Data] |

Experimental Protocol: General Procedure for Friedländer Synthesis

A mixture of this compound (1.0 eq), the active methylene compound (1.2 eq), and the catalyst (0.1 eq) in a suitable solvent is heated under reflux for the specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired quinoline derivative.

Signaling Pathway: Friedländer Synthesis Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways depending on the reaction conditions.

Caption: Two possible mechanistic pathways for the Friedländer quinoline synthesis.

II. Synthesis of Benzodiazepines: A Gateway to Bioactive Scaffolds

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[5][6] The condensation of o-phenylenediamines with β-dicarbonyl compounds or their equivalents is a common strategy for their synthesis. While this compound is not an o-phenylenediamine, its derivatives or its use in multi-component reactions can lead to benzodiazepine-like structures. A common synthetic route involves the reaction of an o-phenylenediamine with two equivalents of a ketone.

Quantitative Data for 1,5-Benzodiazepine Synthesis:

| Entry | Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetone | H-MCM-22 | Acetonitrile | Room Temp | 1-3 | 87 | [6] |

| 2 | Cyclohexanone | H-MCM-22 | Acetonitrile | Room Temp | 1-3 | 82 | [6] |

| 3 | Acetophenone | H-MCM-22 | Acetonitrile | Room Temp | 1-3 | 75 | [6] |

Experimental Protocol: Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Ketones

To a solution of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) in acetonitrile (10 mL), a catalytic amount of H-MCM-22 (150 mg) is added.[6] The mixture is stirred at room temperature for 1-3 hours, with the reaction progress monitored by TLC. After completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.

Experimental Workflow: 1,5-Benzodiazepine Synthesis

Caption: A typical experimental workflow for the synthesis of 1,5-benzodiazepines.

III. Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. This compound is an excellent substrate for MCRs, leading to a variety of heterocyclic scaffolds.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with diverse biological activities.[7][8] A one-pot, three-component reaction of an aminouracil, an aldehyde (such as this compound), and malononitrile provides an efficient route to these compounds.[7]

Quantitative Data for Pyrido[2,3-d]pyrimidine Synthesis:

| Entry | Aldehyde | Catalyst | Solvent | Method | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | (NH4)2HPO4 | Water/Ethanol | Reflux | 60 | 92 | [7] |

| 2 | 4-Chlorobenzaldehyde | (NH4)2HPO4 | Water/Ethanol | Reflux | 45 | 95 | [7] |

| 3 | 4-Methoxybenzaldehyde | - | - | Microwave (250W) | 5 | 94 | [7] |

Experimental Protocol: Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of diammonium hydrogen phosphate (10 mol%) in a mixture of water and ethanol is refluxed for the appropriate time.[7] Alternatively, the reaction can be carried out under microwave irradiation without a catalyst. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Logical Relationship: Three-Component Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 3. organicreactions.org [organicreactions.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]

- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on the electronic structure of 3-Aminobenzaldehyde

An in-depth analysis of the electronic structure of 3-Aminobenzaldehyde is crucial for understanding its chemical reactivity, spectroscopic behavior, and potential applications in fields such as drug development and materials science. Theoretical studies, primarily employing quantum computational methods, provide profound insights into its molecular properties. This technical guide synthesizes findings from various theoretical investigations, presenting key data, computational methodologies, and a logical workflow for such studies.

Molecular Geometry and Stability

The foundational step in analyzing the electronic structure of this compound involves determining its most stable geometric conformation. Theoretical studies have optimized the molecule's geometry using methods like Density Functional Theory (DFT), often with the B3LYP functional and basis sets such as 6-311++G(d,p). These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are essential for subsequent electronic property calculations.

Frontier Molecular Orbitals and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's chemical reactivity and electronic transitions.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Theoretical calculations provide quantitative values for the energies of these orbitals. For this compound, the HOMO is typically localized over the amino group and the benzene ring, while the LUMO is concentrated on the aldehyde group and the ring.

Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations yield information about:

-

Excitation Energies (E): The energy required to promote an electron from a lower to a higher energy orbital.

-

Wavelengths (λ): The position of absorption peaks in the spectrum.

-

Oscillator Strengths (f): The intensity of the electronic transitions.

Studies have shown that the primary electronic transitions in this compound correspond to π → π* excitations.

Quantitative Data Summary

The following tables summarize key quantitative data on the electronic structure of this compound, compiled from theoretical studies.

Table 1: Ground State Properties

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| B3LYP/6-311++G(d,p) | -5.92 | -1.54 | 4.38 | 4.02 |

Table 2: Calculated Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.94 | 314 | 0.08 |

| S₀ → S₂ | 4.51 | 275 | 0.15 |

| S₀ → S₃ | 4.98 | 249 | 0.21 |

Detailed Computational Methodologies

The results presented are typically obtained through the following computational protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

-

Geometry Optimization: The molecular structure of this compound is first optimized in the ground state without any symmetry constraints. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is a standard choice for this step.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties Calculation: Using the optimized geometry, single-point energy calculations are performed to determine properties like HOMO-LUMO energies and the dipole moment.

-